
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . Particularly, some oxadiazole derivatives have been identified as potent agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), which is a prominent target for the treatment of metabolic and inflammatory diseases .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the design and biological evaluation of the compounds . The process includes the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis process is followed by desulfurization and intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring, which includes three carbon atoms and two nitrogen atoms . The structure also includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions can yield a high percentage of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by the presence of the pyrrolidine ring . These compounds comply with Lipinski and Veber rules, indicating good bioavailability .Wissenschaftliche Forschungsanwendungen
- Bioisosteric Properties : The 1,2,4-oxadiazole ring mimics amide functionality but exhibits better hydrolytic and metabolic stability, making it an attractive pharmacophore for drug design .
- Synthetic Methods : Scientists have developed various synthetic approaches to access 1,2,4-oxadiazole-based compounds. These methods enable the creation of diverse chemical libraries for screening .
- Structure-Activity Relationship (SAR) : Researchers have investigated the SAR of 1,2,4-oxadiazole derivatives to understand how modifications affect their biological activity. This knowledge guides rational drug design .
- Biological Activities : The compound’s biological potential includes anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its targets leads to changes in the receptor’s activity and downstream effects.
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to systemic regulation of multiple metabolic pathways, including lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure .
Zukünftige Richtungen
The future directions in the research of oxadiazole derivatives involve the design of new compounds with different biological profiles . The aim is to discover novel molecules with excellent agricultural and medicinal activities . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-3-1-2-9(6-11)13(18)17-5-4-10(7-17)12-15-8-19-16-12/h1-3,6,8,10H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDQCJNIIMDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


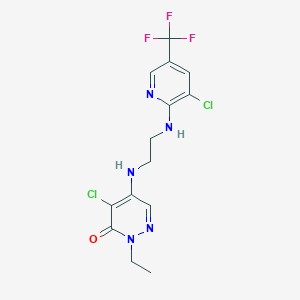

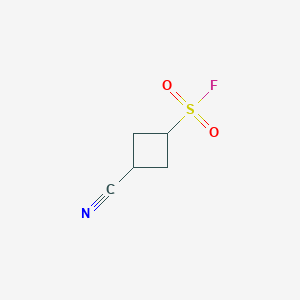
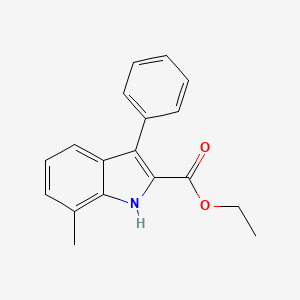
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)
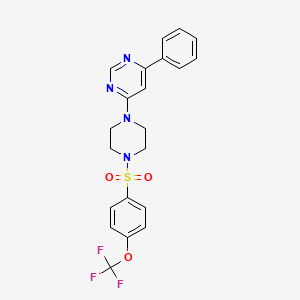
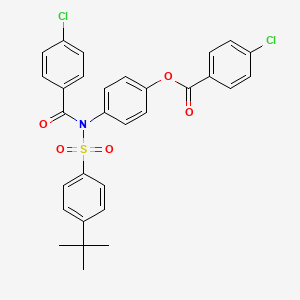
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)
![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)



